molecular formula C19H20ClN3O2S B2656777 2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide CAS No. 1424590-30-6

2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide

Cat. No.: B2656777
CAS No.: 1424590-30-6
M. Wt: 389.9
InChI Key: DQSSSCIEZXCEQF-UHFFFAOYSA-N
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Description

2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a chlorophenyl group, a sulfanyl linkage, and a cyanocyclopentyl moiety

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-N-(1-cyanocyclopentyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-13(18(24)23-19(12-21)8-2-3-9-19)26-11-17-22-10-16(25-17)14-4-6-15(20)7-5-14/h4-7,10,13H,2-3,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSSSCIEZXCEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)C#N)SCC2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and an amino alcohol, under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the chlorinated aromatic ring.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting a thiol with a halogenated intermediate, typically under basic conditions.

    Introduction of the Cyanocyclopentyl Group: The cyanocyclopentyl group is incorporated through a nucleophilic substitution reaction involving a cyanide source and a cyclopentyl halide.

    Final Coupling: The final step involves coupling the oxazole derivative with the cyanocyclopentyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazole ring and the cyanocyclopentyl group suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound or its derivatives could be investigated for their potential therapeutic effects. The structural features suggest possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The oxazole ring and the cyanocyclopentyl group could interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide
  • 2-({[5-(4-bromophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide
  • 2-({[5-(4-methylphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide

Uniqueness

The uniqueness of 2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its fluorinated or brominated analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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